

Analytical Methods for the Detection of 1-Phenethylpiperidin-4-amine (4-ANPP)

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Compound of Interest

Compound Name: 1-Phenethylpiperidin-4-amine

Cat. No.: B1337405

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenethylpiperidin-4-amine, commonly known as 4-ANPP, is a crucial chemical intermediate in the synthesis of fentanyl and its numerous analogues.[1] As a designated precursor to controlled substances, its detection and quantification are of significant interest in forensic science, clinical toxicology, and pharmaceutical research.[2] This document provides detailed application notes and experimental protocols for the analytical detection of 4-ANPP using modern chromatographic and mass spectrometric techniques.

Analytical Techniques

The primary analytical methods for the detection and quantification of 4-ANPP are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques offer high sensitivity and selectivity, making them suitable for analyzing complex matrices such as biological samples and seized drug materials.

[1][3]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like 4-ANPP. The methodology involves separating the compound from a mixture

based on its volatility and interaction with a stationary phase, followed by detection and identification based on its mass-to-charge ratio.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides enhanced sensitivity and selectivity, particularly for detecting low concentrations of 4-ANPP in biological and environmental samples.[1] This technique separates compounds in the liquid phase before ionization and mass analysis, making it highly effective for complex sample matrices.

Data Presentation

The following tables summarize the key quantitative parameters for the GC-MS and LC-MS/MS analysis of 4-ANPP.

Table 1: GC-MS Parameters for 4-ANPP Analysis[1]

| Parameter | Value |
|----------------------|--|
| Instrument | Agilent gas chromatograph with MS detector |
| Column | DB-1 MS (or equivalent); 30m x 0.25 mm x 0.25µm |
| Carrier Gas | Helium at 1 mL/min |
| Injector Temperature | 280°C |
| Oven Program | Initial 100°C for 1.0 min, ramp to 300°C at 12°C/min, hold for 9.0 min |
| Injection | 1 µL, Split Ratio = 20:1 |
| MS Scan Range | 30-550 amu |
| Retention Time | ~15.5 minutes |

Table 2: LC-MS/MS Parameters for 4-ANPP Analysis[1]

| Parameter | Value |
|------------------|--|
| LC System | Ultra-High-Performance Liquid Chromatography (UHPLC) |
| Column | Raptor biphenyl analytical column |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 1-10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |

Experimental Protocols

Protocol 1: GC-MS Analysis of 4-ANPP in Seized Drug Samples

1. Sample Preparation:

- Dissolve approximately 1 mg of the seized material in 1 mL of methanol.
- Vortex the sample for 30 seconds to ensure complete dissolution.
- If necessary, centrifuge the sample to pellet any insoluble material.
- Transfer the supernatant to an autosampler vial for analysis.

2. GC-MS Instrumentation and Conditions:

- Set up the GC-MS system according to the parameters outlined in Table 1.
- Inject 1 µL of the prepared sample into the GC.
- Acquire data in full scan mode over the mass range of 30-550 amu.

3. Data Analysis:

- Identify the peak corresponding to 4-ANPP based on its retention time (approximately 15.5 minutes).[3]
- Confirm the identity of the compound by comparing the acquired mass spectrum with a reference spectrum of 4-ANPP.

Protocol 2: LC-MS/MS Analysis of 4-ANPP in Whole Blood

1. Sample Preparation (Liquid-Liquid Extraction):

- To 1 mL of whole blood, add an internal standard (e.g., fentanyl-d5).
- Add 1 mL of a basic buffer (e.g., sodium borate buffer, pH 9) and vortex.
- Add 5 mL of an organic extraction solvent (e.g., n-butyl chloride) and vortex for 5 minutes.
- Centrifuge the sample at 3000 rpm for 10 minutes.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
- Transfer to an autosampler vial for analysis.

2. LC-MS/MS Instrumentation and Conditions:

- Set up the LC-MS/MS system according to the parameters outlined in Table 2.
- Inject 10 µL of the prepared sample into the LC.
- Monitor the appropriate precursor-to-product ion transitions for 4-ANPP and the internal standard in MRM mode.

3. Data Analysis:

- Quantify the concentration of 4-ANPP by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Visualizations



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Caption: Workflow for GC-MS analysis of 4-ANPP.



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Caption: Workflow for LC-MS/MS analysis of 4-ANPP.

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